molecular formula C10H8ClN3 B1366629 6-chloro-N-phenylpyridazin-3-amine CAS No. 1014-78-4

6-chloro-N-phenylpyridazin-3-amine

Cat. No. B1366629
CAS RN: 1014-78-4
M. Wt: 205.64 g/mol
InChI Key: ULZCESXDSWFKGL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-chloro-N-phenylpyridazin-3-amine consists of a pyridazine ring with a chlorine atom at the 6th position and a phenyl group attached to the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 403.0±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 65.4±3.0 kJ/mol, flash point of 226.4±10.4 °C, index of refraction of 1.634, molar refractivity of 51.3±0.3 cm3, and a molar volume of 143.4±3.0 cm3 .

Scientific Research Applications

Cyclometalated Complexes for Photophysical Studies

Cyclometalated platinum(II) acetylide complexes involving similar pyridazine structures have been synthesized and studied for their structure, electrochemistry, and photophysical properties. These complexes show bright emissions and have potential applications in light-emitting devices and as sensitizers in photochemical reactions (Schneider et al., 2009).

Synthesis of Pyridazine Derivatives

Research into the regioselective introduction of functional groups into pyridazine rings, similar to 6-chloro-N-phenylpyridazin-3-amine, has led to the development of novel methods for synthesizing pyridazine derivatives. These methods have implications for creating compounds with potential pharmaceutical applications (Olesen, Kappe, & Becher, 1988).

Anticancer Activity

Derivatives of this compound have been explored for their anticancer activities. Novel Mannich bases synthesized from similar compounds have shown moderate cytotoxic activity against various cancer cell lines, suggesting their potential as chemotherapy agents (Demirci & Demirbas, 2019).

Safety and Hazards

The safety data sheet for 6-chloro-N-phenylpyridazin-3-amine advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

6-chloro-N-phenylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZCESXDSWFKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423311
Record name 6-chloro-N-phenylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663816
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1014-78-4
Record name 6-chloro-N-phenylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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